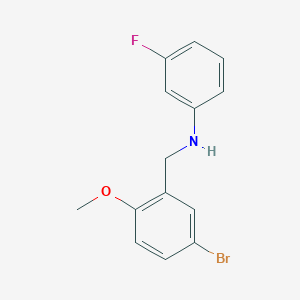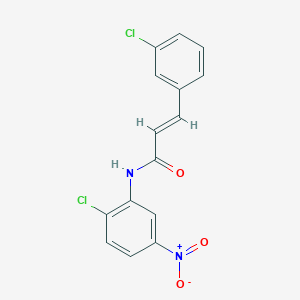![molecular formula C14H14BrNS B5701830 2-[(4-bromo-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5701830.png)
2-[(4-bromo-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-bromo-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline, commonly known as BTM-TQ, is a chemical compound that has gained attention in the scientific community due to its potential use in medicinal chemistry. BTM-TQ has been shown to exhibit various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.
Mechanism of Action
The mechanism of action of BTM-TQ is not fully understood. However, it has been suggested that its antioxidant and anti-inflammatory properties may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Additionally, BTM-TQ has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
BTM-TQ has been shown to exhibit various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which can help protect cells from oxidative damage. Additionally, BTM-TQ has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which can help reduce inflammation. Furthermore, BTM-TQ has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using BTM-TQ in lab experiments is its ability to exhibit multiple biological activities, making it a potential candidate for the development of multi-targeted drugs. Additionally, BTM-TQ has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using BTM-TQ in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for BTM-TQ research. One area of interest is its potential use in cancer treatment. Further studies are needed to determine its efficacy in different types of cancer and to elucidate its mechanism of action. Additionally, BTM-TQ has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, BTM-TQ has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthesis Methods
BTM-TQ can be synthesized using a multistep process that involves the reaction of 4-bromo-2-thiophenecarboxaldehyde with tetrahydroisoquinoline in the presence of a base. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product.
Scientific Research Applications
BTM-TQ has been the subject of numerous scientific studies due to its potential use in medicinal chemistry. It has been shown to exhibit antioxidant properties, which can help protect cells from oxidative damage caused by free radicals. Additionally, BTM-TQ has been found to have anti-inflammatory effects, which can help reduce inflammation in various disease states. Furthermore, BTM-TQ has been shown to have anti-cancer properties, making it a potential candidate for cancer treatment.
properties
IUPAC Name |
2-[(4-bromothiophen-2-yl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNS/c15-13-7-14(17-10-13)9-16-6-5-11-3-1-2-4-12(11)8-16/h1-4,7,10H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAABBGCMZRLVRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5701752.png)

![2-methyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B5701760.png)

![ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5701780.png)

![N-[4-(acetylamino)-2-chloro-5-methoxyphenyl]benzamide](/img/structure/B5701795.png)
![2-({5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5701801.png)
![methyl {4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B5701805.png)
![N-{amino[(4,7-dimethyl-2-quinazolinyl)amino]methylene}-N'-(4-methoxyphenyl)thiourea](/img/structure/B5701815.png)

![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide](/img/structure/B5701828.png)
![N-[3-(isobutyrylamino)phenyl]-2-nitrobenzamide](/img/structure/B5701832.png)
![1-acetyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B5701841.png)